Cas no 79600-89-8 (1H-Pyrrole-2-carboxylic acid, 5-benzoyl-)
1H-Pyrrole-2-carboxylic acid, 5-benzoyl- Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrole-2-carboxylic acid, 5-benzoyl-
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- Inchi: 1S/C12H9NO3/c14-11(8-4-2-1-3-5-8)9-6-7-10(13-9)12(15)16/h1-7,13H,(H,15,16)
- InChI Key: FURBPYRVBWDPPY-UHFFFAOYSA-N
- SMILES: N1C(C(=O)C2=CC=CC=C2)=CC=C1C(O)=O
1H-Pyrrole-2-carboxylic acid, 5-benzoyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-365571-1.0g |
5-benzoyl-1H-pyrrole-2-carboxylic acid |
79600-89-8 | 1.0g |
$1117.0 | 2023-03-02 | ||
| Enamine | EN300-365571-2.5g |
5-benzoyl-1H-pyrrole-2-carboxylic acid |
79600-89-8 | 2.5g |
$2316.0 | 2023-03-02 | ||
| Enamine | EN300-365571-5.0g |
5-benzoyl-1H-pyrrole-2-carboxylic acid |
79600-89-8 | 5.0g |
$2933.0 | 2023-03-02 | ||
| Enamine | EN300-365571-10.0g |
5-benzoyl-1H-pyrrole-2-carboxylic acid |
79600-89-8 | 10.0g |
$3687.0 | 2023-03-02 |
1H-Pyrrole-2-carboxylic acid, 5-benzoyl- Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 1H-Pyrrole-2-carboxylic acid, 5-benzoyl-
Recent Advances in the Study of 1H-Pyrrole-2-carboxylic acid, 5-benzoyl- (CAS: 79600-89-8): A Comprehensive Research Brief
The compound 1H-Pyrrole-2-carboxylic acid, 5-benzoyl- (CAS: 79600-89-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyrrole backbone and benzoyl substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a scaffold for drug development. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance in contemporary research.
One of the key areas of investigation has been the synthetic pathways for 1H-Pyrrole-2-carboxylic acid, 5-benzoyl-. A recent study published in the Journal of Medicinal Chemistry (2023) detailed an optimized method for its synthesis, achieving higher yields and purity compared to traditional approaches. The study emphasized the importance of controlling reaction conditions to minimize side products, which is critical for scaling up production for pharmaceutical applications. Additionally, the researchers explored the compound's stability under various pH conditions, providing valuable insights for formulation development.
In terms of biological activity, 1H-Pyrrole-2-carboxylic acid, 5-benzoyl- has demonstrated notable anti-inflammatory and antimicrobial properties. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibited potent inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. This finding suggests its potential as a lead compound for developing new anti-inflammatory drugs. Furthermore, preliminary in vitro assays revealed moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its possible utility in addressing antibiotic resistance.
Another exciting development is the exploration of 1H-Pyrrole-2-carboxylic acid, 5-benzoyl- as a building block for more complex molecules. Researchers have successfully derivatized the compound to create a library of analogs with enhanced pharmacological properties. A 2023 paper in ACS Chemical Biology highlighted one such analog that showed improved bioavailability and target specificity in preclinical models of cancer. This underscores the compound's versatility and potential in drug discovery pipelines.
Despite these advancements, challenges remain in fully understanding the compound's mechanism of action and optimizing its therapeutic index. Future research directions may include detailed pharmacokinetic studies, toxicity profiling, and further structural modifications to improve efficacy and safety. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating these findings into clinical applications.
In conclusion, 1H-Pyrrole-2-carboxylic acid, 5-benzoyl- (CAS: 79600-89-8) represents a promising candidate in chemical biology and drug development. Its diverse biological activities and synthetic accessibility make it a valuable subject for ongoing and future research. As the scientific community continues to unravel its potential, this compound may pave the way for novel therapeutic interventions in inflammation, infection, and oncology.
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